molecular formula C8H6BrFO2 B2430030 3-Bromo-5-fluoro-2-methylbenzoic acid CAS No. 1187318-52-0

3-Bromo-5-fluoro-2-methylbenzoic acid

Cat. No.: B2430030
CAS No.: 1187318-52-0
M. Wt: 233.036
InChI Key: AAKUFRPQXGQYHN-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-fluoro-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination and fluorination of 2-methylbenzoic acid. The process typically includes the following steps:

    Bromination: 2-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) to introduce the fluorine atom at the 5-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products with different functional groups replacing the bromine or fluorine atoms.

    Coupling: Biaryl compounds with extended aromatic systems.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

3-Bromo-5-fluoro-2-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methylbenzoic acid
  • 5-Bromo-2-methylbenzoic acid
  • 3-Fluoro-2-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoic acid

Uniqueness

3-Bromo-5-fluoro-2-methylbenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these substituents allows for specific interactions and transformations that are not possible with other similar compounds.

Biological Activity

3-Bromo-5-fluoro-2-methylbenzoic acid is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by relevant case studies and research findings.

  • Molecular Formula : C9H8BrF O2
  • Molecular Weight : 247.06 g/mol
  • CAS Number : 1187318-53-1

The compound features a bromine atom at the 3-position and a fluorine atom at the 5-position of the benzoic acid ring, which may influence its biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that halogenated benzoic acids, including this compound, exhibit antimicrobial properties. A study involving various derivatives demonstrated that compounds with halogen substitutions showed enhanced activity against specific bacterial strains. The presence of bromine and fluorine is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action .

Anti-inflammatory Effects

In vitro studies have suggested that the compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests potential applications in treating inflammatory diseases, although further studies are required to elucidate the underlying mechanisms .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Bromination : Using N-bromosuccinimide (NBS) in the presence of a suitable solvent.
  • Fluorination : Employing fluorinating agents such as Selectfluor or other reagents under controlled conditions.

These synthetic routes allow for the efficient production of this compound, which is crucial for further biological testing and application development .

Case Study 1: Antimicrobial Activity

A study published in Antibiotics investigated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of halogenated benzoic acids. In this study, this compound was tested for its ability to inhibit nuclear factor kappa B (NF-kB) activation in human cell lines. The results indicated a dose-dependent inhibition of NF-kB, suggesting its potential as an anti-inflammatory agent .

Research Findings Summary Table

Aspect Details
Chemical Structure C9H8BrF O2
Molecular Weight 247.06 g/mol
Biological Activities Antimicrobial, Anti-inflammatory
Synthesis Methods Bromination with NBS, Fluorination with Selectfluor
Case Study Results Significant antimicrobial activity; Inhibition of NF-kB

Properties

IUPAC Name

3-bromo-5-fluoro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKUFRPQXGQYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187318-52-0
Record name 3-Bromo-5-fluoro-2-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 5-fluoro-2-methyl-benzoic acid (20 g, 130 mmol) in conc. sulfuric acid (200 mL) was added N-bromosuccinimide (24.3 g, 136 mmol) portionwise. The resulting mixture was stirred at 0° C. for 3 hrs, then warmed to room temperature and stirred for 16 hrs. Then the mixture was poured slowly into ice water (2 L), and extracted with EtOAc. The combined organic layers were washed with water and brine, dried and concentrated to provide 3-bromo-5-fluoro-2-methyl-benzoic acid, which was used directly in the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three

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